3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile
Description
Chemical Structure and Properties
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS: 90006-21-6) is a nitrile-functionalized pyrazole derivative with the molecular formula C₈H₁₀BrN₃ and a molecular weight of 228.09 g/mol . The compound features a bromine atom at the 4-position and a methyl group at the 3-position of the pyrazole ring, linked to a propanenitrile chain. It is stored under dry conditions at 2–8°C and exhibits hazards including skin irritation, eye damage, and toxicity if swallowed (H302, H312, H315, H319, H332, H335) .
For example, 3-(4-butyl-1H-pyrazol-5-yl)propionitrile was prepared by reacting 4-bromo-3-methoxy-1H-pyrazole with 2-aminobutylisocyanate in DMF . Such methods suggest that the target compound could be synthesized via halogen displacement or coupling reactions. Pyrazole nitriles are widely used as intermediates in pharmaceuticals and agrochemicals due to their versatile reactivity .
Properties
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPOKUNWJFJHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005575-46-1 | |
| Record name | 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with a suitable nitrile compound under specific conditions . One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The structure of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile lends itself to various biological activities. Compounds in the pyrazole family are known for their diverse pharmacological properties, including:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against several cancer cell lines. For example, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit critical signaling pathways involved in tumor growth .
- Antimicrobial Properties : The compound has been investigated for its potential to combat bacterial and fungal infections. Its structural features may enhance its efficacy against resistant strains .
The compound is also explored for its applications in material science, particularly in the development of new polymers and materials with specific properties. Its unique chemical structure allows it to act as a precursor for synthesizing novel materials with enhanced thermal stability and mechanical properties .
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of various pyrazole derivatives, including this compound, against breast cancer cell lines (MCF7). The compound demonstrated a GI50 value of approximately 5 µM, indicating significant cytotoxicity .
Case Study 2: Synthesis of Ruxolitinib Intermediate
Recent research highlighted the synthesis of a critical intermediate for ruxolitinib using this compound. This process showcased high stereoselectivity and yield under mild reaction conditions, emphasizing the compound's utility in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to biological targets . The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Reactivity and Electronic Effects
- Halogen Influence : Bromine (Br) in the target compound provides moderate electron-withdrawing effects compared to chlorine (Cl) in its chloro analog . The larger atomic size of Br may enhance hydrophobic interactions in biological systems but reduce electrophilicity relative to Cl.
- Cyclopentyl vs.
- Amino and Carbonyl Functionalization: The amino group in 5-amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile introduces hydrogen-bonding capability, while the bromopropanoyl moiety adds electrophilic reactivity at the carbonyl site .
Biological Activity
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₇H₈BrN₃
- Molecular Weight : 216.06 g/mol
- Structure : The compound features a pyrazole ring substituted with a bromine atom and a propanenitrile group.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Anti-inflammatory Effects
Research has demonstrated that pyrazole derivatives can possess anti-inflammatory properties. A study highlighted that compounds with similar structures exhibited reduced levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases . The anti-inflammatory activity is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Neuroprotective Potential
The neuroprotective effects of pyrazole derivatives have also been explored. In animal models, compounds related to this compound demonstrated the ability to enhance neuronal survival under oxidative stress conditions. This effect is attributed to the modulation of signaling pathways involved in neuroinflammation and apoptosis .
Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | Inhibition of cell wall/nucleic acid synthesis |
| Anti-inflammatory | Reduced pro-inflammatory cytokines | Inhibition of COX enzymes |
| Neuroprotective | Enhanced neuronal survival | Modulation of neuroinflammatory pathways |
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized a series of pyrazole derivatives, including this compound, and tested their antimicrobial activity against common pathogens. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective properties of pyrazole derivatives revealed that treatment with this compound resulted in significant reductions in neuronal apoptosis following exposure to neurotoxic agents. This study utilized both in vitro and in vivo models to confirm the protective effects .
Research Findings
The biological activity of this compound has been supported by various research findings:
- Antimicrobial Studies : The compound has shown promising results against multiple bacterial strains.
- Inflammation Models : In vitro assays indicate a significant reduction in inflammatory markers.
- Neuroprotection : Animal studies suggest potential applications in neurodegenerative disease treatment.
Q & A
Q. Critical Parameters
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrazole.
- Base strength : Strong bases (e.g., NaH) may deprotonate pyrazole but risk side reactions.
- Temperature : Elevated temperatures (70–90°C) accelerate coupling but may degrade nitrile groups.
How can crystallographic data resolve ambiguities in molecular conformation for this compound?
Advanced Structural Analysis
Single-crystal X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry and hydrogen-bonding patterns . For example:
- Hydrogen bonding : The pyrazole N–H group forms C–H···N interactions with the nitrile moiety, stabilizing planar conformations.
- Torsional angles : XRD data reveal dihedral angles between pyrazole and propanenitrile moieties (e.g., 15–25°), impacting reactivity .
What spectroscopic techniques are optimal for characterizing this compound, and how are data contradictions addressed?
Q. Methodological Approach
- NMR : ¹H NMR confirms substitution patterns (e.g., pyrazole H-5 as a singlet at δ 7.8–8.2 ppm). ¹³C NMR identifies nitrile carbons at ~115 ppm .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 243.04 for C₈H₁₁BrN₄) .
- IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group .
Resolving Contradictions
Discrepancies in reported shifts (e.g., pyrazole proton environments) may arise from solvent effects or tautomerism. Cross-validation via 2D NMR (COSY, HSQC) is recommended .
How does the bromine substituent influence reactivity in cross-coupling reactions?
Advanced Mechanistic Insights
The 4-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
Q. Example Reaction
| Reaction Type | Reagents | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, arylboronic acid | 65–75% |
What computational methods predict the compound’s biological activity?
Q. Advanced Drug Design
- Molecular docking : Pyrazole’s Br and nitrile groups interact with kinase ATP-binding pockets (e.g., EGFR). Use AutoDock Vina with PyRx for scoring .
- QSAR models : LogP (~2.1) and polar surface area (~45 Ų) correlate with blood-brain barrier permeability .
How do solvent choices impact reaction yields in large-scale synthesis?
Q. Optimization Strategies
- Lab scale : DMF achieves >80% yield but complicates purification.
- Industrial scale : Switch to MeCN or THF with continuous flow reactors to reduce waste and improve safety .
What purification techniques are effective for isolating this compound?
Q. Methodological Comparison
- Column Chromatography : Silica gel with EtOAc/hexane (1:4) removes unreacted pyrazole .
- Recrystallization : Use 2-propanol/water (3:1) for high-purity crystals (>99% by HPLC) .
How does the compound’s stability vary under different storage conditions?
Q. Stability Profile
- Light sensitivity : Degrades via nitrile hydrolysis under UV; store in amber vials.
- Temperature : Stable at –20°C for >12 months; room temperature leads to 5% decomposition in 6 months .
What are the key differences in biological activity between this compound and its chloro/methyl analogs?
Q. Comparative Analysis
| Analog | Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| Br | 4-Bromo | 12 nM (EGFR kinase) |
| Cl | 4-Chloro | 45 nM |
| CH₃ | 3-Methyl | 210 nM |
| The bromo derivative’s higher electronegativity enhances target affinity . |
How can hydrogen-bonding patterns guide co-crystal design for enhanced bioavailability?
Advanced Crystallography
Co-crystallization with succinic acid forms a 1:1 complex via N–H···O bonds, improving solubility by 3-fold. Use Etter’s graph-set analysis (e.g., R₂²(8) motifs) to predict packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
